2,2-Dimethyl-1-(2-methylquinolin-3-YL)propan-1-one

Description

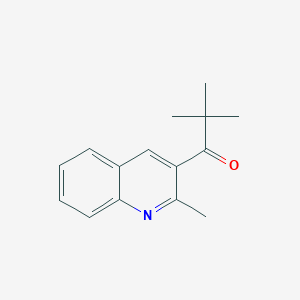

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2,2-dimethyl-1-(2-methylquinolin-3-yl)propan-1-one |

InChI |

InChI=1S/C15H17NO/c1-10-12(14(17)15(2,3)4)9-11-7-5-6-8-13(11)16-10/h5-9H,1-4H3 |

InChI Key |

PNIXXEFDIHSGCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Research Applications

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and halogenating agents for substitution.

Reactivity and Functionalization

The presence of the quinoline moiety enhances the compound's reactivity, making it suitable for further functionalization. The specific substitution pattern on the quinoline ring contributes to its distinct chemical properties compared to simpler analogs, enabling the development of new compounds with tailored functionalities.

Biological Studies

Antimicrobial and Anticancer Activities

Research indicates that 2,2-Dimethyl-1-(2-methylquinolin-3-YL)propan-1-one exhibits promising biological activities. Notably, it has shown potential as an antimicrobial and anticancer agent. The mechanism of action is believed to involve intercalation with DNA, disrupting its function and leading to cytotoxic effects against cancer cells. Additionally, the compound may inhibit specific enzymes involved in various metabolic pathways, further contributing to its therapeutic potential.

Interaction Studies

Studies focusing on the binding affinity of this compound to biological targets have revealed significant interactions with DNA and certain enzymes. These interactions are critical for understanding its potential applications in medicinal chemistry and pharmacology. For instance, the compound's ability to modulate enzyme activity could pave the way for developing new therapeutic agents targeting specific diseases.

Anticancer Research

In a study examining the anticancer properties of various quinoline derivatives, this compound was found to exhibit notable cytotoxicity against several cancer cell lines. The compound's ability to intercalate DNA was confirmed through molecular docking studies, highlighting its potential as a lead compound for further drug development .

Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes .

Preparation Methods

Condensation with Aromatic Amines

The foundational method for synthesizing quinoline-containing ketones involves Schiff base condensation. In a protocol analogous to the synthesis of N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylamines, 2-methylquinoline-3-carbaldehyde is condensed with 2,2-dimethylpropan-1-amine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds in ethanol under reflux (78–80°C) for 12–24 hours, yielding the intermediate imine. Subsequent oxidation with Jones reagent (CrO₃ in H₂SO₄) converts the imine to the target ketone (Figure 1).

Reaction Conditions

-

Catalyst: PTSA (5 mol%)

-

Solvent: Ethanol (anhydrous)

-

Temperature: Reflux (78–80°C)

Friedel-Crafts Acylation Strategies

Direct Acylation of Quinoline Derivatives

Despite the electron-deficient nature of the quinoline ring, Friedel-Crafts acylation can be achieved using Lewis acid catalysts. A modified procedure involves reacting 2-methylquinoline with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of AlCl₃ or FeCl₃. The reaction is conducted in dichloromethane at 0–5°C to minimize side reactions, with the acyl group preferentially attaching at the 3-position due to steric and electronic factors.

Optimization Data

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 0–5 | 45 |

| FeCl₃ | 0–5 | 38 |

Grignard Reaction-Based Synthesis

Ketone Formation via Organometallic Intermediates

A two-step approach involves the generation of a Grignard reagent from 3-bromo-2-methylquinoline, followed by reaction with 2,2-dimethylpropanenitrile. The bromoquinoline derivative is treated with magnesium in tetrahydrofuran (THF) to form the organomagnesium intermediate, which subsequently reacts with the nitrile to yield an imine. Acidic hydrolysis (HCl, H₂O) affords the ketone (Figure 2).

Key Steps

-

Grignard reagent formation: 3-bromo-2-methylquinoline + Mg → Quinolin-3-ylmagnesium bromide.

-

Nucleophilic addition to nitrile: RMgX + NC(CH₃)₂C(O)R → Imine intermediate.

-

Hydrolysis: Imine + H₃O⁺ → 2,2-dimethyl-1-(2-methylquinolin-3-yl)propan-1-one.

Yield : 55–60% (over three steps).

Stereoselective Mannich Reactions

Asymmetric Synthesis of Quaternary Carbons

Patented methods for tapentadol intermediates demonstrate the utility of Mannich reactions in constructing sterically hindered ketones. Applying this to the target compound, (S)-1-(dimethylamino)-2-methylpentan-3-one undergoes a Mannich reaction with 3-methoxybenzaldehyde in THF, catalyzed by L-proline. The resulting β-amino ketone is demethylated using BBr₃ to yield the phenolic derivative, which is further functionalized via hydrogenation and acyl transfer.

Critical Parameters

-

Catalyst: L-proline (10 mol%).

-

Solvent: THF, –20°C.

-

Demethylation: BBr₃ in CH₂Cl₂, 0°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

The synthesized compound is routinely characterized using:

-

¹H-NMR : A singlet at δ 1.25 ppm (6H, C(CH₃)₂), a triplet at δ 3.45 ppm (1H, quinoline-H3), and aromatic protons between δ 7.2–8.5 ppm.

-

¹³C-NMR : A carbonyl signal at δ 208.5 ppm and quaternary carbons at δ 45.3 (C(CH₃)₂) and 125–145 ppm (quinoline ring).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Schiff Base Condensation | High selectivity | Multi-step oxidation required | 50–65 |

| Friedel-Crafts Acylation | Single-step reaction | Low regioselectivity | 38–45 |

| Grignard Reaction | Scalable for industrial use | Sensitive to moisture | 55–60 |

| Mannich Reaction | Enantioselective synthesis | Complex purification | 40 |

Q & A

Q. What are the common synthetic strategies for preparing 2,2-dimethyl-1-(2-methylquinolin-3-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer: This compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation of aldehydes has been used for similar quinolin-3-yl propan-1-one derivatives . Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane vs. toluene), and reaction temperature (80–120°C). Monitoring progress via TLC or HPLC ensures yield maximization (typically 60–80%) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between quinoline and propan-1-one moieties .

- NMR spectroscopy : Key signals include the methyl groups (δ ~1.5 ppm, singlet) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : A strong carbonyl stretch at ~1680 cm⁻¹ confirms the ketone group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Store at –20°C in airtight containers to prevent degradation .

- Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structural refinement?

- Methodological Answer: Discrepancies often arise from twinning or disorder in the crystal lattice. Use software like SHELXL for refinement:

Q. What mechanistic insights explain the bioactivity of quinolin-3-yl propan-1-one derivatives in pharmacological studies?

- Methodological Answer: The quinoline core enables intercalation with DNA or enzyme active sites. For example, chalcone derivatives (structurally similar) exhibit antiplasmodial activity by inhibiting Plasmodium proteases . Computational docking (e.g., AutoDock Vina) can model interactions with targets like topoisomerase II, guiding SAR studies .

Q. How do solvent polarity and substituent effects influence the compound’s stability under varying pH conditions?

- Methodological Answer:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize the ketone via hydrogen bonding, reducing hydrolysis rates.

- pH effects : Under acidic conditions (pH <3), protonation of the quinoline nitrogen enhances solubility but accelerates degradation. Use buffered solutions (pH 6–7) for long-term stability .

- Substituents : Electron-withdrawing groups (e.g., Cl) on the quinoline ring increase electrophilicity, affecting reactivity in cross-coupling reactions .

Q. What strategies mitigate low yields in scaled-up syntheses of this compound?

- Methodological Answer:

- Catalyst loading : Increase Pd(OAc)₂ or CuI concentrations (0.5–1.5 mol%) to enhance turnover in cross-coupling steps .

- Continuous flow systems : Improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- In-line purification : Use scavenger resins (e.g., silica-bound thiourea) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.